Bis(aminoethanethiol)tetraethyl-cyclohexyl-gallium(68) complex
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis(aminoethanethiol)tetraethyl-cyclohexyl-gallium(68) complex, also known as [68Ga]Ga-NOX-A-12, is a radiopharmaceutical compound that has gained attention in recent years due to its potential use in cancer diagnosis and treatment. This complex is a gallium-68 (68Ga) labeled NOX-A-12, a small molecule inhibitor of CXCL12, a chemokine that plays a critical role in tumor growth and metastasis.
Wirkmechanismus
[68Ga]Ga-NOX-A-12 binds to CXCL12 with high affinity and specificity, blocking its interaction with CXCR4, a receptor that is overexpressed in many types of cancer cells. By inhibiting the CXCL12/CXCR4 axis, [68Ga]Ga-NOX-A-12 can disrupt the tumor microenvironment and inhibit tumor growth and metastasis. In addition, [68Ga]Ga-NOX-A-12 can also induce apoptosis in CXCL12-expressing tumor cells by activating the caspase pathway.
Biochemische Und Physiologische Effekte
The use of [68Ga]Ga-NOX-A-12 in cancer diagnosis and treatment is generally well-tolerated, with few reported adverse effects. The compound has a short half-life of approximately 68 minutes, which limits its potential toxicity. However, some studies have reported mild to moderate side effects, such as headache, nausea, and fatigue, which are likely related to the injection procedure rather than the compound itself.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of [68Ga]Ga-NOX-A-12 is its high specificity for CXCL12, which allows for accurate visualization and targeting of CXCL12-expressing tumors. In addition, the short half-life of the compound allows for rapid imaging and minimizes the potential for radiation exposure. However, the synthesis and purification of [68Ga]Ga-NOX-A-12 can be challenging, and the compound must be used within a short time frame after synthesis. In addition, the cost of the compound and the need for specialized equipment and expertise may limit its widespread use.
Zukünftige Richtungen
Future research on [68Ga]Ga-NOX-A-12 is likely to focus on optimizing its synthesis and purification methods, as well as on exploring its potential applications in cancer diagnosis and treatment. In addition, further studies are needed to fully understand the mechanism of action of [68Ga]Ga-NOX-A-12 and to identify potential biomarkers for patient selection and monitoring. Finally, the development of novel CXCL12 inhibitors and the combination of [68Ga]Ga-NOX-A-12 with other cancer therapies may further enhance its efficacy and clinical utility.
Synthesemethoden
The synthesis of [68Ga]Ga-NOX-A-12 involves the labeling of NOX-A-12 with 68Ga, a positron-emitting radionuclide that is commonly used in PET imaging. The labeling reaction is carried out using a commercially available generator that provides 68Ga in the form of [68Ga]GaCl3. The [68Ga]GaCl3 is then mixed with NOX-A-12 in the presence of a chelating agent, such as DOTA or NOTA, which forms a stable complex with gallium. The resulting [68Ga]Ga-NOX-A-12 complex is purified using a solid-phase extraction method and formulated for injection.
Wissenschaftliche Forschungsanwendungen
The use of [68Ga]Ga-NOX-A-12 in cancer diagnosis and treatment is an active area of research. The CXCL12/CXCR4 axis has been shown to play a critical role in tumor growth, angiogenesis, and metastasis. By targeting CXCL12 with NOX-A-12, [68Ga]Ga-NOX-A-12 can be used to visualize CXCL12 expression in tumors using PET imaging. This can aid in the diagnosis and staging of cancer, as well as in monitoring the response to therapy. In addition, [68Ga]Ga-NOX-A-12 can also be used as a therapeutic agent by delivering a cytotoxic payload to CXCL12-expressing tumor cells.
Eigenschaften
CAS-Nummer |
132695-73-9 |
---|---|
Produktname |
Bis(aminoethanethiol)tetraethyl-cyclohexyl-gallium(68) complex |
Molekularformel |
C19H38GaN2S2+ |
Molekulargewicht |
426.6 g/mol |
IUPAC-Name |
3-[[[1-[(2-ethyl-2-sulfidobutyl)amino]cyclohexyl]methylamino]methyl]pentane-3-thiolate;gallium-68(3+) |
InChI |
InChI=1S/C19H40N2S2.Ga/c1-5-18(22,6-2)15-20-14-17(12-10-9-11-13-17)21-16-19(23,7-3)8-4;/h20-23H,5-16H2,1-4H3;/q;+3/p-2/i;1-2 |
InChI-Schlüssel |
MALQFRNERHLCPZ-ZQSXMSGHSA-L |
Isomerische SMILES |
CCC(CC)(CNCC1(CCCCC1)NCC(CC)(CC)[S-])[S-].[68Ga+3] |
SMILES |
CCC(CC)(CNCC1(CCCCC1)NCC(CC)(CC)[S-])[S-].[Ga+3] |
Kanonische SMILES |
CCC(CC)(CNCC1(CCCCC1)NCC(CC)(CC)[S-])[S-].[Ga+3] |
Synonyme |
is(aminoethanethiol)tetraethyl-cyclohexyl-gallium(68) complex Ga(68)-BAT-TECH |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.